molecular formula C26H26F2N2 B602297 4-Defluoro 2-Fluoro Flunarizine CAS No. 90830-31-2

4-Defluoro 2-Fluoro Flunarizine

Cat. No. B602297
CAS RN: 90830-31-2
M. Wt: 404.51
InChI Key:
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Description

4-Defluoro 2-Fluoro Flunarizine is a chemical compound available for purchase as a reference standard . It is often used in neurology research .

Scientific Research Applications

Metabolism and Biodegradation

  • In Vitro Metabolism Studies: Lavrijsen et al. (1992) conducted an in vitro study on the metabolism of flunarizine in liver fractions and hepatocytes of rats, dogs, and humans, revealing distinct metabolic pathways across species, with a notable sex difference in rats. The study explored oxidative N-dealkylation and aromatic hydroxylation as major metabolic pathways (Lavrijsen et al., 1992).

Chemical Synthesis and Analysis

  • Synthesis of Radioactive Flunarizine: Kilbourn (1991) synthesized [18F]flunarizine, a radioactive form of flunarizine, demonstrating a method to trace the drug in biological systems for research purposes (Kilbourn, 1991).
  • Synthesis of Flunarizine Isomers: Shakhmaev et al. (2016) described the synthesis of flunarizine and its isomer, highlighting regioselective metal-catalyzed amination as a key step. This research contributes to understanding the chemical structure and potential variations of flunarizine (Shakhmaev et al., 2016).

Neuroprotective Actions

  • Neuroprotective Mechanisms: Research by Pauwels et al. (1991) suggests that flunarizine has neuroprotective actions, possibly by blocking Ca++ and Na+ channels in neuronal cells. This study provides insight into the drug's potential therapeutic applications in neurological disorders (Pauwels et al., 1991).

Pharmacological Effects

  • Anticonvulsant Properties: Sarro et al. (1986) investigated the anticonvulsant activity of flunarizine in various animal models, suggesting its potential use in epilepsy treatment (Sarro et al., 1986).

Rheological Effects

  • Effects on Blood Flow and Oxygenation: Kavanagh et al. (1993) explored how flunarizine affects erythrocyte suspension viscosity under hypoxic conditions, providing insights into its potential use in improving blood flow and oxygenation in solid tumors (Kavanagh et al., 1993).

Cellular Mechanisms

  • Calcium Channel Blocking and Neuronal Death: Pauwels et al. (1989) conducted a study on the role of flunarizine in Ca2+-mediated neuronal death, offering a deeper understanding of its cellular mechanisms in brain neuronal cultures (Pauwels et al., 1989).

Cardiovascular Effects

  • Cardiac and Haemodynamic Effects: Kubo et al. (1984) evaluated the effects of flunarizine on cardiac and haemodynamic functions in dogs, contributing to the understanding of its cardiovascular impact (Kubo et al., 1984).

Molecular Structure Analysis

  • Hydrogen-Bonded Framework Structures: Kavitha et al. (2014) analyzed the hydrogen-bonded framework structures in flunarizinium salts, providing detailed molecular insights that are crucial for understanding drug interactions at the molecular level (Kavitha et al., 2014).

Miscellaneous Studies

  • Effects on Intraocular Pressure: Wang et al. (2008) studied the effects of flunarizine on intraocular pressure in monkeys, suggesting its potential therapeutic applications in ophthalmology (Wang et al., 2008).

properties

IUPAC Name

1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-23-14-12-22(13-15-23)26(24-10-4-5-11-25(24)28)30-19-17-29(18-20-30)16-6-9-21-7-2-1-3-8-21/h1-15,26H,16-20H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEUHXPBQRNCKS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Defluoro 2-Fluoro Flunarizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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